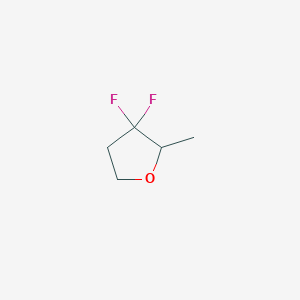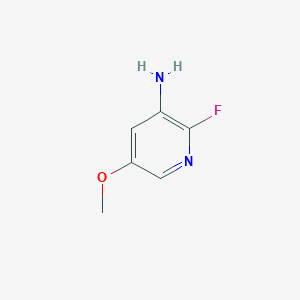
1-Bromo-2-methyl-4-(propan-2-ylsulfanyl)butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-methyl-4-(propan-2-ylsulfanyl)butane is an organic compound with the molecular formula C8H17BrS It is a brominated alkane with a sulfanyl group attached to the butane chain
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methyl-4-(propan-2-ylsulfanyl)butane can be synthesized through a multi-step process involving the bromination of 2-methyl-4-(propan-2-ylsulfanyl)butane. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
化学反応の分析
Types of Reactions: 1-Bromo-2-methyl-4-(propan-2-ylsulfanyl)butane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of alkenes through dehydrohalogenation.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or ethanol (EtOH).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (CH2Cl2).
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as alcohols, nitriles, or amines can be formed.
Elimination Reactions: Alkenes are the major products formed through elimination reactions.
Oxidation: Sulfoxides or sulfones are the major products formed through oxidation of the sulfanyl group.
科学的研究の応用
1-Bromo-2-methyl-4-(propan-2-ylsulfanyl)butane has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates. It serves as a model compound for investigating the mechanisms of halogenation and dehalogenation reactions in biological systems.
Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of novel pharmacophores and bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, surfactants, and other industrial products.
作用機序
The mechanism of action of 1-Bromo-2-methyl-4-(propan-2-ylsulfanyl)butane involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group, allowing for nucleophilic substitution and elimination reactions. The sulfanyl group can undergo oxidation, leading to the formation of sulfoxides or sulfones. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity.
類似化合物との比較
1-Bromo-2-methyl-4-(propan-2-ylsulfanyl)butane can be compared with other similar compounds such as:
1-Bromo-2-methylbutane: Lacks the sulfanyl group, making it less versatile in terms of chemical reactivity.
2-Bromo-2-methylpropane: A tertiary bromide that undergoes elimination reactions more readily due to the stability of the resulting carbocation.
1-Bromo-4-(propan-2-ylsulfanyl)benzene: Contains an aromatic ring, leading to different reactivity patterns and applications.
The presence of the sulfanyl group in this compound imparts unique chemical properties, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C8H17BrS |
|---|---|
分子量 |
225.19 g/mol |
IUPAC名 |
1-bromo-2-methyl-4-propan-2-ylsulfanylbutane |
InChI |
InChI=1S/C8H17BrS/c1-7(2)10-5-4-8(3)6-9/h7-8H,4-6H2,1-3H3 |
InChIキー |
HFRJWSWHYAILDZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)SCCC(C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Cyclohexylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13184121.png)


![3-{5-Azaspiro[2.4]heptan-5-yl}-2,2-difluoropropan-1-amine](/img/structure/B13184137.png)
![3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran](/img/structure/B13184144.png)
![2-Cyclobutyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13184145.png)



![{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}methanol](/img/structure/B13184177.png)
